

Application Note: Metabolic Flux Analysis Using (2,2-²H₂)Glycine

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Compound of Interest

Compound Name: (2,2-~2~H_2_)Glycine

Cat. No.: B046479

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Audience: Researchers, scientists, and drug development professionals.

Introduction and Purpose

Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. Stable isotope tracers are instrumental in these analyses, allowing researchers to track the flow of atoms through metabolic networks. (2,2-²H₂)Glycine, a deuterated form of glycine, is a powerful tracer for investigating central carbon and one-carbon (1C) metabolism.

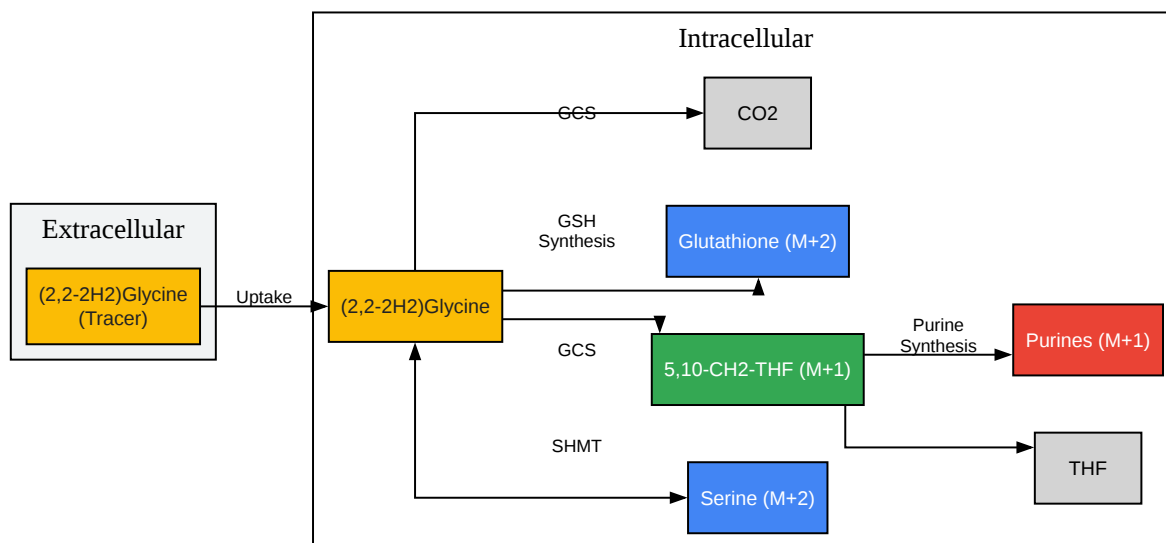
Glycine is a key node in cellular metabolism, contributing to the synthesis of serine, purine nucleotides, and glutathione.[1][2] By introducing (2,2-²H₂)Glycine into a cell culture system, the deuterium labels are incorporated into various downstream metabolites. Measuring the mass isotopologue distribution (MID) of these metabolites via mass spectrometry allows for the precise calculation of metabolic fluxes. This application note provides a comprehensive guide to using (2,2-²H₂)Glycine for MFA, including detailed protocols, data interpretation, and applications in research and drug development.[3]

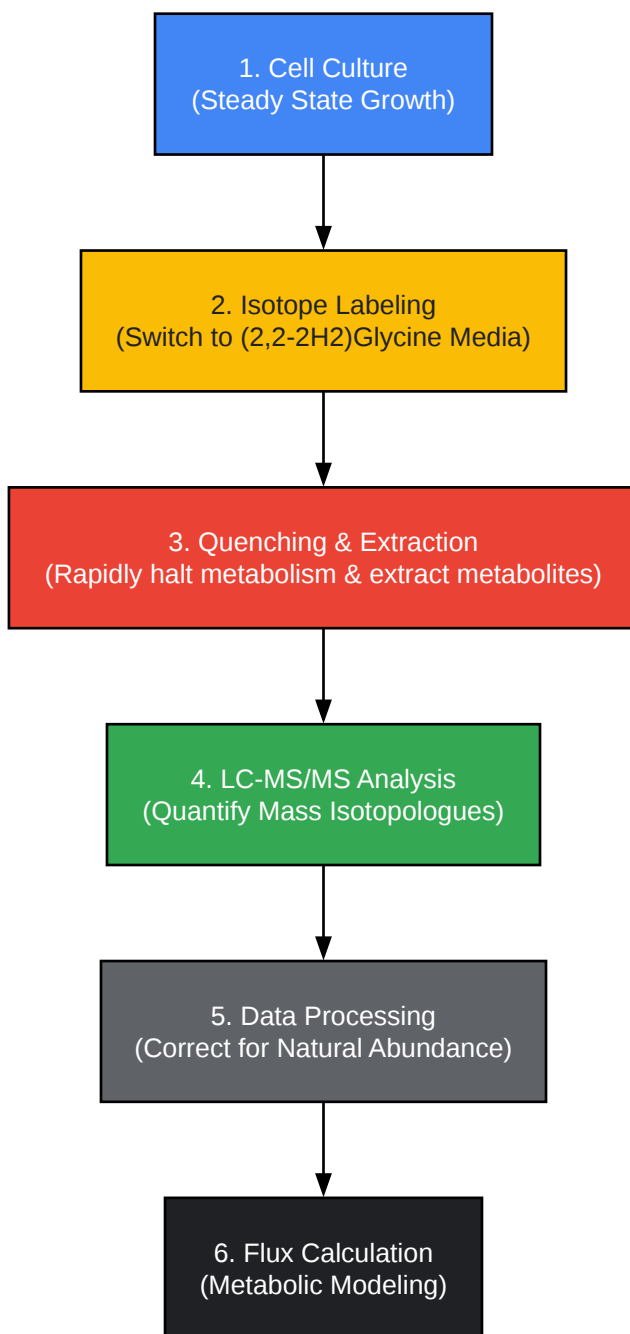
Key Metabolic Pathways Traced by (2,2-²H₂)Glycine

(2,2-²H₂)Glycine is particularly useful for dissecting the interconnected pathways of serine and glycine metabolism, which are central to biosynthesis and redox balance.[4] The reprogramming of these pathways is a hallmark of rapidly proliferating cells, such as cancer cells.[1][5]

- **Serine Biosynthesis:** The primary fate of the glycine backbone is its conversion to serine, catalyzed by serine hydroxymethyltransferase (SHMT). When (2,2-²H₂)Glycine is used, the deuterium atoms are transferred to serine, allowing for the quantification of flux through this reaction.
- **One-Carbon (1C) Metabolism:** The glycine cleavage system (GCS) decarboxylates glycine to produce a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (methylene-THF). [2] This one-carbon unit is essential for the de novo synthesis of purine nucleotides and thymidylate.[1][6] Tracing the deuterium label into these molecules provides a measure of GCS activity and its contribution to nucleotide biosynthesis.
- **Glutathione Synthesis:** Glycine is one of the three amino acids (along with cysteine and glutamate) required for the synthesis of the antioxidant glutathione (GSH).[7] Tracking the incorporation of labeled glycine into the GSH pool can quantify its synthesis rate.

Below is a diagram illustrating the central metabolic fates of glycine that can be traced using (2,2-²H₂)Glycine.





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